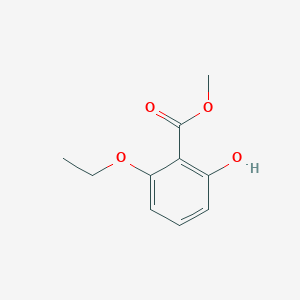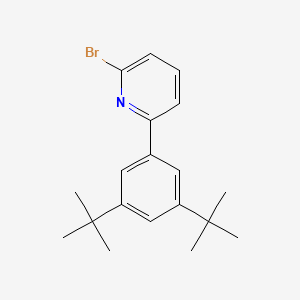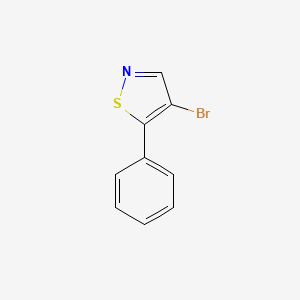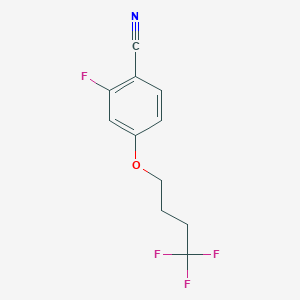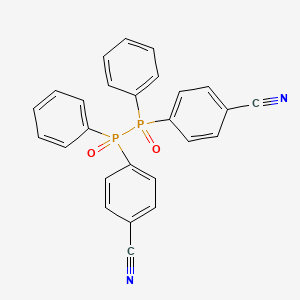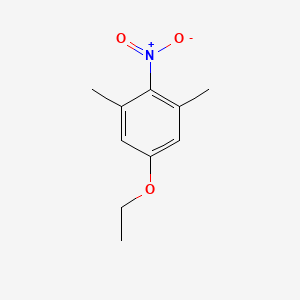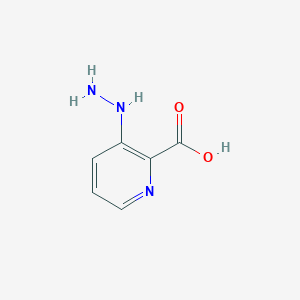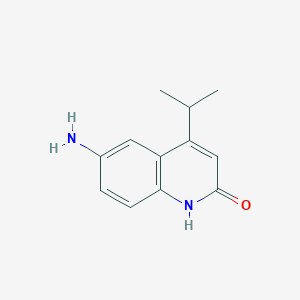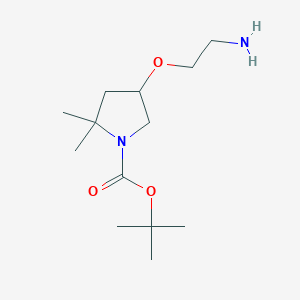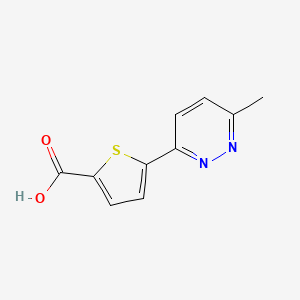
5-(6-Methyl-3-pyridazinyl)-2-thiophenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Methyl-3-pyridazinyl)-2-thiophenecarboxylic acid: is a heterocyclic compound that features both pyridazine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methyl-3-pyridazinyl)-2-thiophenecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-methyl-3-pyridazinecarboxylic acid with thiophene-2-carboxylic acid under specific conditions. The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their coupling under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(6-Methyl-3-pyridazinyl)-2-thiophenecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the thiophene ring.
Scientific Research Applications
5-(6-Methyl-3-pyridazinyl)-2-thiophenecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(6-Methyl-3-pyridazinyl)-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-3-pyridazinecarboxylic acid
- Thiophene-2-carboxylic acid
- Fluoro[(6-methyl-3-pyridazinyl)sulfanyl]acetic acid
Uniqueness
5-(6-Methyl-3-pyridazinyl)-2-thiophenecarboxylic acid is unique due to the combination of pyridazine and thiophene rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8N2O2S |
|---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
5-(6-methylpyridazin-3-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c1-6-2-3-7(12-11-6)8-4-5-9(15-8)10(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
WPAZBXRUYGZQAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)C2=CC=C(S2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate](/img/structure/B13985305.png)
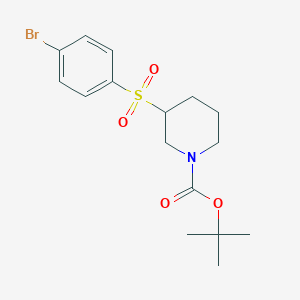
![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13985311.png)
